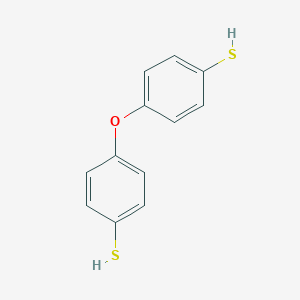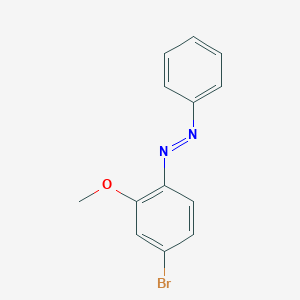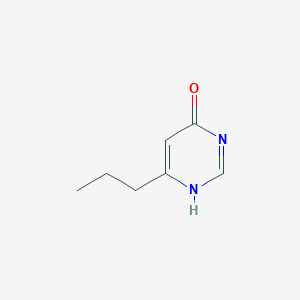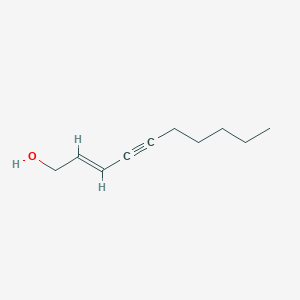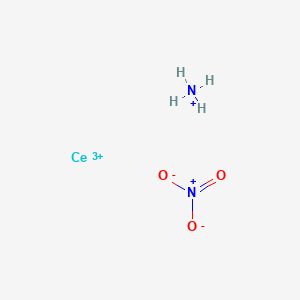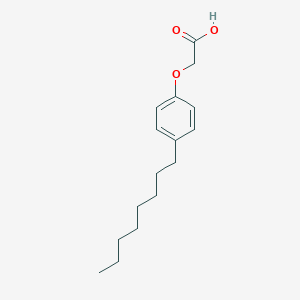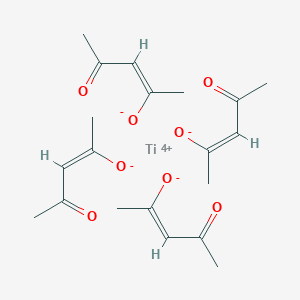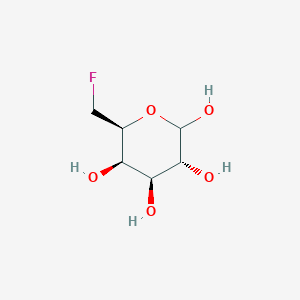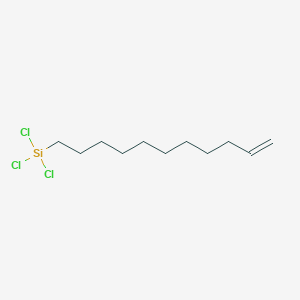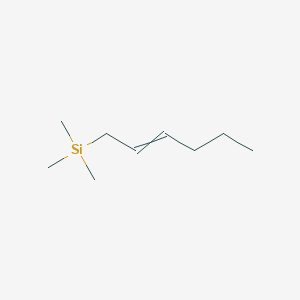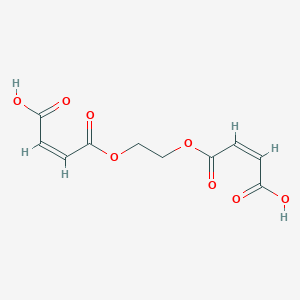
Ethylene dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylene dimaleate, also known as diethyl fumarate, is an organic compound with the chemical formula C10H10O8. It is a diester of fumaric acid and is characterized by its double bond in the (Z)-configuration. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylene dimaleate can be synthesized through the esterification of fumaric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethylene dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Fumaric acid or its derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Ethylene dimaleate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethylene dimaleate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release fumaric acid, which can participate in metabolic pathways such as the citric acid cycle. Additionally, the compound’s double bond allows it to engage in various addition reactions, influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Another ester of fumaric acid, used in the treatment of multiple sclerosis.
Diethyl maleate: An isomer of diethyl fumarate with the (E)-configuration.
Fumaric acid: The parent dicarboxylic acid of Ethylene dimaleate.
Uniqueness
This compound is unique due to its (Z)-configuration, which imparts distinct chemical and physical properties compared to its (E)-isomer. This configuration affects its reactivity and interactions in various chemical and biological processes.
Properties
CAS No. |
15498-42-7 |
|---|---|
Molecular Formula |
C10H6O8-4 |
Molecular Weight |
258.18 g/mol |
IUPAC Name |
(Z)-4-[2-[(Z)-3-carboxyprop-2-enoyl]oxyethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H10O8/c11-7(12)1-3-9(15)17-5-6-18-10(16)4-2-8(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)/b3-1-,4-2- |
InChI Key |
SORHAFXJCOXOIC-CCAGOZQPSA-N |
SMILES |
C(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
Isomeric SMILES |
C(OC(=O)/C=C\C(=O)O)COC(=O)/C=C\C(=O)O |
Canonical SMILES |
C(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
Key on ui other cas no. |
15498-42-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


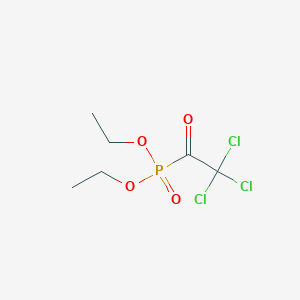
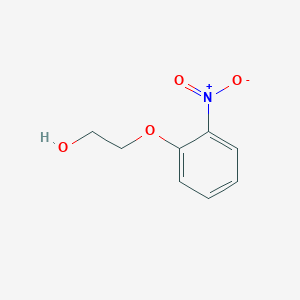
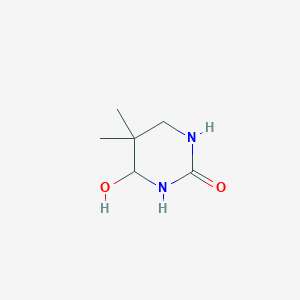
![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)
